molecular formula C27H23N3O2S3 B3137638 Methyl 2-({7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)benzenecarboxylate CAS No. 439110-64-2

Methyl 2-({7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)benzenecarboxylate

Cat. No.: B3137638
CAS No.: 439110-64-2
M. Wt: 517.7 g/mol
InChI Key: WJTRVJNULHHURH-UHFFFAOYSA-N
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Description

Methyl 2-({7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)benzenecarboxylate is a useful research compound. Its molecular formula is C27H23N3O2S3 and its molecular weight is 517.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Thieno[2,3-b]pyridines and Pyrimidines

The research by Abdelriheem et al. (2015) on the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate demonstrates the chemical versatility and potential of compounds related to Methyl 2-({7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)benzenecarboxylate in synthesizing novel heterocyclic compounds with potential for further functionalization and evaluation of biological activity (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

The work by Hafez and El-Gazzar (2017) on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlights the potential of thieno[3,2-d]pyrimidine derivatives in medical research. The study found that many of the synthesized compounds showed potent anticancer activity on human cancer cell lines, suggesting the relevance of the chemical framework for developing therapeutic agents (Hafez & El-Gazzar, 2017).

Solid-State Fluorescence Properties

Yokota et al. (2012) synthesized new fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides structure, showcasing the utility of these compounds in materials science, particularly for applications requiring solid-state fluorescence. The study not only expands the understanding of the photophysical properties of thieno[3,2-d]pyrimidine derivatives but also opens up new avenues for their application in optical materials and sensors (Yokota et al., 2012).

Novel Heterocyclic System Synthesis

Bondarenko et al. (2016) reported a domino reaction for synthesizing a novel heterocyclic system, pyrano[4",3",2":4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine, which underscores the potential of complex thieno[3,2-d]pyrimidin-4-yl derivatives in crafting new molecular architectures. This study illustrates the compound's role in facilitating the creation of complex heterocyclic systems, which could have implications in developing new drugs or materials with unique properties (Bondarenko et al., 2016).

Properties

IUPAC Name

methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S3/c1-15-9-11-18(12-10-15)14-33-27-29-22-21-16(2)13-17(3)28-24(21)35-23(22)25(30-27)34-20-8-6-5-7-19(20)26(31)32-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTRVJNULHHURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=CC=C4C(=O)OC)SC5=C3C(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501107052
Record name Methyl 2-[[7,9-dimethyl-2-[[(4-methylphenyl)methyl]thio]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl]thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439110-64-2
Record name Methyl 2-[[7,9-dimethyl-2-[[(4-methylphenyl)methyl]thio]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl]thio]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439110-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[7,9-dimethyl-2-[[(4-methylphenyl)methyl]thio]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl]thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-({7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)benzenecarboxylate
Reactant of Route 2
Methyl 2-({7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)benzenecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-({7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)benzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-({7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)benzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-({7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)benzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-({7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)benzenecarboxylate

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